N-[2-(1H-indol-3-yl)ethyl]icosanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]icosanamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]icosanamide typically involves the coupling of tryptamine with a long-chain fatty acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of the fatty acid . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]icosanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated indole compounds.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]icosanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]icosanamide involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the long-chain fatty acid component can interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety linked to an ibuprofen derivative and is known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines an indole moiety with a naproxen derivative, exhibiting both anti-inflammatory and potential antiviral activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]icosanamide is unique due to its long-chain fatty acid component, which distinguishes it from other indole derivatives. This structural feature may confer distinct biological activities and interactions with lipid membranes, making it a valuable compound for further research and development.
Properties
CAS No. |
152766-92-2 |
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Molecular Formula |
C30H50N2O |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)icosanamide |
InChI |
InChI=1S/C30H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30(33)31-25-27-32-26-24-28-21-19-20-22-29(28)32/h19-22,24,26H,2-18,23,25,27H2,1H3,(H,31,33) |
InChI Key |
NBCVECUGDUAJNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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